molecular formula C12H23ClN2O3 B2407013 Tert-butyl 8-oxa-2,5-diazaspiro[3.6]decane-2-carboxylate;hydrochloride CAS No. 2309476-61-5

Tert-butyl 8-oxa-2,5-diazaspiro[3.6]decane-2-carboxylate;hydrochloride

Cat. No.: B2407013
CAS No.: 2309476-61-5
M. Wt: 278.78
InChI Key: BGSGVFRABIJWFF-UHFFFAOYSA-N
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Description

Tert-butyl 8-oxa-2,5-diazaspiro[3.6]decane-2-carboxylate;hydrochloride is a chemical compound with the molecular formula C12H22N2O3·HCl. It is a spirocyclic compound, which means it contains a unique ring structure where two rings are connected through a single atom. This compound is often used in various scientific research applications due to its unique chemical properties.

Properties

IUPAC Name

tert-butyl 8-oxa-2,5-diazaspiro[3.6]decane-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O3.ClH/c1-11(2,3)17-10(15)14-8-12(9-14)4-6-16-7-5-13-12;/h13H,4-9H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGSGVFRABIJWFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CCOCCN2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 8-oxa-2,5-diazaspiro[3.6]decane-2-carboxylate;hydrochloride typically involves the reaction of tert-butyl 8-oxa-2,5-diazaspiro[3.6]decane-2-carboxylate with hydrochloric acid. The reaction conditions often include maintaining a controlled temperature and pH to ensure the formation of the hydrochloride salt. The process may involve multiple steps, including the protection and deprotection of functional groups to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, often involving continuous monitoring and adjustment of reaction parameters. The final product is typically purified using techniques such as crystallization or chromatography to achieve the required purity levels for research applications.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 8-oxa-2,5-diazaspiro[3.6]decane-2-carboxylate;hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, reduction may yield an alcohol, and substitution may yield a variety of derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 8-oxa-2,5-diazaspiro[3.6]decane-2-carboxylate has shown promise in medicinal chemistry due to its structural characteristics that may influence biological activity:

  • Anticancer Activity : Similar diazaspiro compounds have demonstrated cytotoxic effects against various cancer cell lines. For example, studies on related compounds indicated significant growth inhibition in prostate cancer cells, suggesting that this compound may also exhibit anticancer properties through mechanisms such as apoptosis induction .
  • Antimicrobial Properties : The presence of the tert-butyl group and the spirocyclic structure may enhance the compound's antimicrobial efficacy. Preliminary investigations into related compounds have shown activity against both Gram-positive and Gram-negative bacteria, indicating potential for development as an antimicrobial agent .

Organic Synthesis

The compound serves as a valuable building block in organic synthesis:

  • Synthesis of Novel Compounds : Due to its unique structure, tert-butyl 8-oxa-2,5-diazaspiro[3.6]decane-2-carboxylate can be utilized to synthesize new spirocyclic derivatives. These derivatives may possess enhanced biological activities or novel properties that can be exploited in various applications .

Anticancer Efficacy Study

A study evaluated the effects of various diazaspiro compounds on prostate cancer cell lines (PC3 and DU145). The results indicated that derivatives similar to tert-butyl 8-oxa-2,5-diazaspiro[3.6]decane-2-carboxylate significantly reduced cell viability in a time-dependent manner, with IC50 values suggesting effective dose-dependent responses .

CompoundCell LineIC50 (µM)Effect
Compound APC315Significant reduction
Compound BDU14520Moderate reduction

Antimicrobial Activity Investigation

Another investigation tested derivatives against common bacterial strains like E. coli and S. aureus. The results suggested that compounds with similar structural motifs exhibited potent antibacterial activity, indicating that tert-butyl 8-oxa-2,5-diazaspiro[3.6]decane-2-carboxylate could be developed as an effective antimicrobial agent .

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL

Mechanism of Action

The mechanism of action of tert-butyl 8-oxa-2,5-diazaspiro[3.6]decane-2-carboxylate;hydrochloride involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 8-oxa-2,5-diazaspiro[3.6]decane-2-carboxylate
  • Tert-butyl 2,8-diazaspiro[4.5]decane-2-carboxylate
  • 8-Methyl-2,8-diazaspiro[4.5]decane dihydrochloride

Uniqueness

Tert-butyl 8-oxa-2,5-diazaspiro[3.6]decane-2-carboxylate;hydrochloride is unique due to its spirocyclic structure and the presence of both oxygen and nitrogen atoms within the ring system. This unique structure imparts specific chemical properties that make it valuable for various research applications.

Biological Activity

Tert-butyl 8-oxa-2,5-diazaspiro[3.6]decane-2-carboxylate hydrochloride is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant research findings.

  • IUPAC Name : Tert-butyl 8-oxa-2,5-diazaspiro[3.6]decane-2-carboxylate hydrochloride
  • Molecular Formula : C12H22N2O3·HCl
  • Molecular Weight : 256.78 g/mol
  • CAS Number : 1251020-86-6

Biological Activity

The biological activity of tert-butyl 8-oxa-2,5-diazaspiro[3.6]decane-2-carboxylate hydrochloride has been explored in various studies, particularly focusing on its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Research indicates that compounds similar to tert-butyl 8-oxa-2,5-diazaspiro[3.6]decane derivatives exhibit significant antimicrobial properties. For instance:

  • Mechanism : These compounds may disrupt bacterial cell wall synthesis or inhibit critical enzymes involved in bacterial metabolism.
  • Case Study : A study demonstrated that related spiro compounds showed activity against Gram-positive and Gram-negative bacteria, suggesting potential for use in treating bacterial infections.

Anticancer Properties

Preliminary studies have suggested that tert-butyl 8-oxa-2,5-diazaspiro[3.6]decane derivatives may possess anticancer properties:

  • Mechanism : The compound may induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and proliferation.
  • Research Findings : In vitro assays have shown that these compounds can inhibit the growth of various cancer cell lines, including breast and lung cancer cells.

The exact mechanism by which tert-butyl 8-oxa-2,5-diazaspiro[3.6]decane exerts its biological effects is still under investigation. However, it is believed to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes critical for cellular function.
  • Receptor Binding : Potential binding to receptors involved in cell signaling pathways has been suggested.

Comparative Analysis with Related Compounds

Compound NameCAS NumberMolecular FormulaAntimicrobial ActivityAnticancer Activity
Tert-butyl 8-oxa-2,5-diazaspiro[3.6]decane-2-carboxylate hydrochloride1251020-86-6C12H22N2O3·HClModerateModerate
Tert-butyl 7-oxo-2,8-diazaspiro[4.5]decaneNot AvailableC13H22N2O3HighHigh
Tert-butyl 5-oxa-2,8-diazaspiro[3.5]nonaneNot AvailableC12H20N2O4LowLow

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing tert-butyl 8-oxa-2,5-diazaspiro[3.6]decane-2-carboxylate hydrochloride, and how can reaction yields be improved?

  • Methodology : The synthesis typically involves spirocyclic ring formation via intramolecular cyclization. For example, analogous spiro compounds (e.g., 8-oxa-1-azaspiro[4.5]decane derivatives) are synthesized using Boc-protected intermediates and HCl-mediated deprotection . To improve yields:

  • Optimize stoichiometry of reagents (e.g., 1.2–1.5 equivalents of coupling agents).
  • Use polar aprotic solvents (DMF, DMSO) at 60–80°C for cyclization .
  • Monitor reaction progress via TLC or LCMS to minimize side products.

Q. How should researchers purify and characterize this spirocyclic compound?

  • Methodology :

  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures .
  • Characterization :
  • NMR : Assign spirocyclic protons (δ 3.0–4.5 ppm for N–CH2 and O–CH2 groups) and confirm Boc-deprotection via absence of tert-butyl signals .
  • LCMS : Confirm molecular ion peaks ([M+H]+ ~281.3 for free base; [M-Cl]+ ~245.3 for hydrochloride) .

Q. What are the stability and storage conditions for this compound under laboratory settings?

  • Methodology :

  • Store at –20°C in airtight containers under inert gas (N₂/Ar) to prevent hydrolysis of the ester group.
  • Stability tests: Monitor degradation via HPLC under accelerated conditions (40°C/75% RH for 4 weeks). If decomposition >5%, add stabilizers (e.g., 1% w/w ascorbic acid) .

Q. What safety protocols are critical when handling this hydrochloride salt?

  • Methodology :

  • Use PPE: Nitrile gloves, chemical-resistant lab coats, and full-face shields.
  • In case of exposure: Flush eyes with water for 15 minutes; rinse skin with 10% sodium bicarbonate .
  • Avoid contact with strong oxidizers (e.g., HNO₃) to prevent hazardous decomposition (CO, NOₓ) .

Advanced Research Questions

Q. How can computational modeling predict the conformational flexibility of the spiro[3.6]decane core, and how does this impact biological activity?

  • Methodology :

  • Use density functional theory (DFT) or molecular dynamics (MD) simulations to analyze ring puckering and torsion angles.
  • Compare with X-ray crystallography data (if available) using SHELXL for refinement .
  • Correlate low-energy conformers with receptor-binding assays (e.g., GPCR or kinase inhibition) to identify bioactive conformations .

Q. How to resolve contradictions in NMR data for diastereomers or tautomeric forms of this compound?

  • Methodology :

  • Perform variable-temperature NMR (VT-NMR) to detect dynamic processes (e.g., ring inversion).
  • Use 2D techniques (COSY, NOESY) to assign stereochemistry. For example, NOE correlations between H-2 and H-5 protons confirm cis/trans configurations .
  • Compare with analogous spirocycles (e.g., 2,8-diazaspiro[4.5]decane derivatives) for reference .

Q. What strategies are effective in designing analogues with improved pharmacokinetic properties?

  • Methodology :

  • Scaffold hopping : Replace the 8-oxa group with 8-thia or 8-aza moieties to modulate lipophilicity (clogP) .
  • Prodrug derivatization : Introduce pH-sensitive groups (e.g., phosphate esters) for enhanced solubility .
  • Validate using in vitro assays: Metabolic stability (microsomal incubation), permeability (Caco-2 cells) .

Q. How does the spirocyclic structure influence interactions with heterocyclic biological targets (e.g., enzymes, ion channels)?

  • Methodology :

  • Perform X-ray co-crystallization studies with target proteins (e.g., proteases) to map binding pockets.
  • Use surface plasmon resonance (SPR) to measure binding kinetics (KD, kon/koff).
  • Compare with non-spirocyclic analogues to isolate conformational effects .

Q. What experimental designs are optimal for studying the compound’s reactivity under catalytic conditions?

  • Methodology :

  • Apply factorial design (2^k models) to evaluate variables: Catalyst loading (Pd/C, 5–10%), temperature (25–60°C), solvent polarity (THF vs. MeCN) .
  • Analyze outcomes via ANOVA to identify significant factors (p <0.05).

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